6-Amino-2-methylheptan-2-yl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptaminol acefyllin is a compound that combines heptaminol, an amino alcohol with cardiac stimulant properties, and acefyllin, a xanthine derivative known for its stimulant effects on the central nervous system. Heptaminol acefyllin is primarily used in the treatment of low blood pressure and venolymphatic insufficiency due to its positive inotropic action and vasodilatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptaminol acefyllin involves the reaction of heptaminol with acefyllin. Heptaminol is synthesized through the reduction of 6-amino-2-methylheptan-2-one, while acefyllin is derived from theophylline through a series of chemical reactions involving acetic acid .
Industrial Production Methods
Industrial production of heptaminol acefyllin typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes precolumn derivatization and the use of specific reagents to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Heptaminol acefyllin undergoes various chemical reactions, including:
Oxidation: Heptaminol can be oxidized to form corresponding ketones.
Reduction: Reduction of acefyllin can lead to the formation of theophylline derivatives.
Substitution: Both heptaminol and acefyllin can undergo substitution reactions with halogens and other electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides
Major Products
The major products formed from these reactions include various derivatives of heptaminol and acefyllin, such as ketones, alcohols, and substituted xanthines .
Scientific Research Applications
Heptaminol acefyllin has a wide range of scientific research applications:
Mechanism of Action
Heptaminol acefyllin exerts its effects through multiple mechanisms:
Heptaminol: Acts as a positive inotrope, increasing cardiac contractility and improving blood flow.
Molecular Targets and Pathways: Heptaminol targets cardiac muscle cells, while acefyllin interacts with adenosine receptors and phosphodiesterase enzymes
Comparison with Similar Compounds
Heptaminol acefyllin can be compared with other similar compounds:
Heptaminol: Similar to isometheptene and methylhexanamine, which are also amino alcohols with stimulant properties.
Uniqueness
Heptaminol acefyllin is unique due to its combination of heptaminol’s cardiac stimulant properties and acefyllin’s central nervous system stimulant effects, making it effective in treating both cardiovascular and respiratory conditions .
Properties
CAS No. |
5152-72-7 |
---|---|
Molecular Formula |
C17H27N5O4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(6-amino-2-methylheptan-2-yl) 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |
InChI |
InChI=1S/C17H27N5O4/c1-11(18)7-6-8-17(2,3)26-12(23)9-22-10-19-14-13(22)15(24)21(5)16(25)20(14)4/h10-11H,6-9,18H2,1-5H3 |
InChI Key |
VYQJFIGMSSIWAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)OC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.